Butyl tridecanoate

Description

Significance of Fatty Acid Esters in Chemical Science and Industry

Fatty acid esters are fundamental to both chemical science and a multitude of industries. In the chemical industry, they serve as versatile building blocks for the synthesis of a wide array of products. mdpi.com Their applications include use as lubricants, plasticizers, surfactants, and corrosion inhibitors. mdpi.com In the food and fragrance industries, shorter-chain esters are valued for their pleasant, often fruity aromas. reagent.co.uk Long-chain fatty acid esters, in contrast, typically have a milder, slightly oily scent. taylorandfrancis.com These esters are also key components in the production of biodiesel, a renewable alternative to petroleum-based diesel fuel. mdpi.com Furthermore, they are used in the manufacturing of cosmetics, detergents, and pharmaceuticals. labinsights.nl

Research Landscape for Butyl Tridecanoate (B1259635) and Related Esters

The research landscape for butyl tridecanoate and its relatives is diverse, with studies spanning various fields of chemistry and materials science. While some fatty acid esters have been extensively studied due to their widespread use, the body of research specifically focused on butyl tridecanoate is more specialized. researchgate.net Much of the available data comes from broader studies on fatty acid esters as a class, where butyl tridecanoate may be included as part of a larger dataset. researchgate.net Research often focuses on the synthesis, purification, and characterization of these esters for potential use as biofuels or in other industrial applications. researchgate.net For instance, studies have investigated the transesterification of vegetable oils to produce butyl esters and have explored their fuel properties. researchgate.net

Historical Context of Ester Research Methodologies

The study of esters dates back to the early days of organic chemistry. The synthesis of esters, known as esterification, is a classic organic reaction. wikipedia.org Historically, methods for preparing esters have included the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. wikipedia.org Another historical method involves the reaction of a silver salt of a carboxylic acid with an alkyl iodide. atamanchemicals.com Over time, research has led to the development of more efficient and varied synthetic routes, including transesterification, which is particularly important in the production of biodiesel. researchgate.net The evolution of analytical techniques, such as gas chromatography and nuclear magnetic resonance (NMR) spectroscopy, has been crucial in advancing the understanding of the structure, purity, and properties of esters like butyl tridecanoate. nist.govyoutube.com

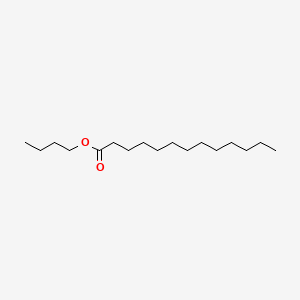

Structure

3D Structure

Properties

CAS No. |

28267-31-4 |

|---|---|

Molecular Formula |

C17H34O2 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

butyl tridecanoate |

InChI |

InChI=1S/C17H34O2/c1-3-5-7-8-9-10-11-12-13-14-15-17(18)19-16-6-4-2/h3-16H2,1-2H3 |

InChI Key |

HKXBPYQGPDKLHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Butyl Tridecanoate

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. masterorganicchemistry.com This method is a fundamental route for the synthesis of butyl tridecanoate (B1259635).

Fischer Esterification Variants for Butyl Tridecanoate Synthesis

Fischer-Speier esterification is a classic method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.org For butyl tridecanoate, this involves the reaction of tridecanoic acid with butanol. The reaction is reversible and requires shifting the equilibrium towards the product side. athabascau.ca This is typically achieved by using an excess of one of the reactants, usually the alcohol, or by removing the water formed during the reaction. wikipedia.orgathabascau.ca

Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. wikipedia.org The reaction is typically carried out at temperatures ranging from 60–110 °C with reaction times varying from 1–10 hours. wikipedia.org The choice of catalyst and reaction conditions can be tailored to optimize the yield of butyl tridecanoate.

Acid-Catalyzed Esterification Mechanisms and Optimization for Butyl Tridecanoate

The mechanism of acid-catalyzed esterification, such as the Fischer esterification, involves several equilibrium steps. masterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comaocs.org The nucleophilic oxygen of the alcohol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comaocs.org Subsequent proton transfer and elimination of a water molecule result in the formation of the protonated ester, which is then deprotonated to yield the final ester product. masterorganicchemistry.com

Table 1: Factors Influencing Acid-Catalyzed Esterification of Tridecanoic Acid

| Factor | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Catalyst Concentration | Increases reaction rate. | Use of catalysts like sulfuric acid is common. biodieseleducation.org |

| Temperature | Higher temperatures increase the reaction rate. biodieseleducation.org | Operate near the boiling point of the alcohol. biodieseleducation.org |

| Reactant Molar Ratio | An excess of alcohol shifts the equilibrium towards the products. athabascau.ca | A 6:1 molar ratio of alcohol to oil has been used in similar systems. biodieseleducation.org |

| Water Removal | Prevents the reverse reaction (hydrolysis). athabascau.ca | Use of a Dean-Stark apparatus or drying agents. wikipedia.org |

| Mixing | Improves contact between reactants and catalyst. | Vigorous stirring or agitation. |

To optimize the synthesis of butyl tridecanoate, several factors are considered. Increasing the reaction temperature generally accelerates the reaction, with temperatures near the boiling point of the alcohol often being optimal. biodieseleducation.org A higher molar ratio of butanol to tridecanoic acid can significantly improve the conversion to butyl tridecanoate by favoring the forward reaction. biodieseleducation.org The efficiency of water removal is also critical to prevent the hydrolysis of the ester back to the carboxylic acid and alcohol. athabascau.ca

Base-Catalyzed Esterification Routes

While direct esterification is typically acid-catalyzed, base-catalyzed routes are generally not effective for the direct conversion of carboxylic acids to esters. aocs.org In a basic medium, the carboxylic acid is deprotonated to form a carboxylate anion. aocs.org This negatively charged species is not susceptible to nucleophilic attack by an alcohol, thus preventing ester formation. aocs.org Therefore, base catalysis is not a viable direct route for the synthesis of butyl tridecanoate from tridecanoic acid and butanol.

Transesterification Reactions Involving Tridecanoates

Transesterification is another major pathway for the production of esters, where an existing ester reacts with an alcohol to form a new ester and a new alcohol. nih.gov This method is particularly relevant for the production of biodiesel. mdpi.com

Alcoholysis of Tridecanoic Acid Derivatives to Butyl Tridecanoate

Alcoholysis, a type of transesterification, can be used to synthesize butyl tridecanoate from other esters of tridecanoic acid, such as methyl tridecanoate. In this process, methyl tridecanoate is reacted with butanol in the presence of a catalyst. The equilibrium of this reaction can be shifted by using an excess of butanol or by removing the methanol (B129727) that is formed.

This reaction can be catalyzed by both acids and bases. aocs.org Base-catalyzed transesterification is often faster than the acid-catalyzed equivalent. scielo.org.ar However, the choice of catalyst depends on factors such as the presence of free fatty acids in the starting material. psu.edu

Catalytic Systems in Transesterification for Butyl Tridecanoate Production

A variety of catalytic systems can be employed for the transesterification production of butyl tridecanoate. These can be broadly categorized as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts:

Base Catalysts: Sodium hydroxide (B78521), potassium hydroxide, sodium methoxide, and potassium butoxide are effective homogeneous base catalysts. psu.edukataliz.org.ua They generally provide high conversion rates in relatively short reaction times. mdpi.com However, they are sensitive to the presence of water and free fatty acids, which can lead to soap formation and reduce catalyst efficiency. frontiersin.org

Acid Catalysts: Sulfuric acid and sulfonic acids can be used as homogeneous acid catalysts. scielo.org.ar They are less sensitive to free fatty acids and can simultaneously catalyze both esterification and transesterification. psu.edu However, they typically require longer reaction times and higher temperatures compared to base catalysts. scielo.org.ar

Heterogeneous Catalysts: Solid catalysts offer advantages in terms of easier separation from the reaction mixture, reusability, and reduced waste generation. mdpi.com

Solid Acid Catalysts: These include ion-exchange resins and metal oxides. They are particularly useful for feedstocks with high free fatty acid content. psu.edu

Solid Base Catalysts: Materials like calcium oxide and mixed metal oxides (e.g., CaO/Al2O3) have shown activity in transesterification. iyte.edu.tr They can provide high yields, though sometimes require more stringent reaction conditions. iyte.edu.tr

Table 2: Comparison of Catalytic Systems for Butyl Ester Production

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Base | KOH, NaOH, KOBu psu.edukataliz.org.ua | High activity, fast reaction rates mdpi.com | Sensitive to water and FFAs, soap formation, difficult to separate frontiersin.orgiyte.edu.tr |

| Homogeneous Acid | H₂SO₄, Sulfonic acids scielo.org.ar | Tolerant to FFAs, can catalyze esterification and transesterification psu.edu | Slower reaction rates, corrosive, requires neutralization scielo.org.ar |

| Heterogeneous Solid | Metal oxides, Resins psu.eduiyte.edu.tr | Easy separation, reusable, less waste mdpi.com | Can have lower activity, potential for leaching iyte.edu.tr |

The choice of the catalytic system is crucial and depends on the specific starting materials and desired process conditions for the synthesis of butyl tridecanoate.

Advanced and Novel Synthetic Routes

The synthesis of esters such as butyl tridecanoate has evolved beyond traditional chemical methods, with advanced and novel routes offering improved efficiency, selectivity, and sustainability. These modern methodologies include biocatalytic processes utilizing enzymes, sophisticated transition metal-catalyzed reactions, and hybrid chemoenzymatic strategies.

Enzymatic and Biocatalytic Synthesis of Butyl Tridecanoate

Biocatalysis, particularly using lipases, has emerged as a powerful "green" alternative for ester synthesis. This approach operates under mild conditions, exhibits high selectivity, and reduces the generation of hazardous byproducts.

The direct esterification of tridecanoic acid with butanol using lipases is a primary biocatalytic route for producing butyl tridecanoate. Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of esters but can also drive the reverse reaction—esterification—in non-aqueous or micro-aqueous environments.

Research has demonstrated the broad applicability of lipases for esterifying fatty acids of various chain lengths with alcohols like butanol. researchgate.netnih.gov Lipases often show a preference for medium- to long-chain fatty acids. For instance, studies with Candida rugosa lipase (B570770) indicated significantly higher initial rates of ester formation for tetradecanoic acid compared to short-chain acids. researchgate.net Similarly, latex from Carica papaya, which possesses high lipolytic activity, has been shown to effectively accept tridecanoic acid as a substrate for esterification with 1-butanol (B46404). acs.org

The choice of lipase is crucial as it dictates the reaction's efficiency and substrate specificity. Various microbial lipases have been successfully employed for ester synthesis, each with unique optimal conditions and performance characteristics. nih.gov For example, in a study of acetylenic fatty acid esterification with n-butanol, Novozyme 435 (from Candida antarctica) was effective across a range of substrates, whereas lipases from Aspergillus niger and C. rugosa showed poorer performance. nih.gov This highlights the importance of enzyme screening to identify the most effective biocatalyst for the synthesis of butyl tridecanoate.

| Lipase Source | Substrate(s) | Key Finding | Reference |

|---|---|---|---|

| Carica papaya Latex | Various fatty acids, including tridecanoic acid | Effectively accepts tridecanoic acid as a substrate for esterification. | acs.org |

| Candida rugosa | Medium- and long-chain fatty acids | Shows stronger affinity and higher reaction rates for longer fatty acids like tetradecanoic acid. | researchgate.net |

| Candida antarctica (Novozyme 435) | Acetylenic fatty acids | Demonstrated high catalytic activity for esterifying various acetylenic fatty acids with n-butanol. | nih.gov |

| Rhizomucor miehei (Lipozyme RM IM) | Palm fatty acid distillate (C16-C18 acids) | Achieved over 90% conversion in butyl ester synthesis under optimized, solvent-free conditions. | csic.es |

| Rhizopus oryzae (Immobilized) | Acetic Acid | Immobilization significantly improved conversion yield for butyl acetate (B1210297) synthesis from 3% (free lipase) to 25% (immobilized). | nih.gov |

To maximize the yield and efficiency of butyl tridecanoate synthesis, several reaction parameters must be optimized. These include temperature, substrate molar ratio, enzyme concentration, and water content. mdpi.comscispace.com

Temperature: Enzymatic reactions have an optimal temperature range. For instance, in the synthesis of butyl acetate, the yield increased with temperature up to a certain point (e.g., 37-55°C), after which enzyme deactivation led to a decrease in conversion. scispace.cominteresjournals.org Immobilization can often increase the thermal stability of lipases, allowing for reactions at higher temperatures. mdpi.com

Enzyme Concentration: Increasing the biocatalyst concentration generally increases the reaction rate. However, beyond an optimal level, the increase may not be proportional due to mass transfer limitations or cost considerations. mdpi.commdpi.com For the synthesis of a biolubricant ester, a lipase concentration of 2.5% (w/w) was found to be optimal, with higher amounts not significantly improving conversion. mdpi.com

Substrate Molar Ratio: The ratio of tridecanoic acid to butanol affects the reaction equilibrium. An excess of one substrate, typically the alcohol, is often used to shift the equilibrium towards ester formation. scirp.org However, a very high excess of alcohol can sometimes inhibit or deactivate the enzyme. researchgate.net

Water Removal: Water is a byproduct of esterification, and its accumulation can promote the reverse reaction (hydrolysis), thereby reducing the final ester yield. Methods to remove water in situ, such as the use of molecular sieves, can significantly enhance ester formation. interesjournals.orgscirp.org

A mathematical tool known as the Substrate-Enzyme Relation (SER) has been developed to simplify the optimization of solvent-free ester synthesis. mdpi.com SER correlates the acid:alcohol molar ratio with the biocatalyst loading, providing a simplified parameter to identify optimal reaction conditions that lead to high conversions. mdpi.com This approach has been successfully applied to the synthesis of butyl esters from complex mixtures of fatty acids, demonstrating its utility in optimizing processes for substrates similar to tridecanoic acid. csic.es

| Parameter | Effect on Reaction | Example / Optimal Condition | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate and enzyme stability. | Optimal temperature for butyl acetate synthesis was found to be 37°C or 55°C in different studies. | scispace.cominteresjournals.org |

| Enzyme Loading | Higher concentration increases rate, but can have diminishing returns. | 2.5% (w/w) was optimal for a biolubricant ester; 25% (w/w) was optimal for butyl acetate. | mdpi.comscispace.com |

| Substrate Molar Ratio (Acid:Alcohol) | Shifts equilibrium towards product formation. | An optimal ratio of 1:1 was found for butyl acetate synthesis in a solvent-free system. | nih.gov |

| Water Removal | Prevents hydrolysis and increases ester yield. | Addition of molecular sieves increased butyl ferulate yield significantly. | scirp.org |

| Solvent System | Affects enzyme activity and product recovery. | Solvent-free systems are preferred for green chemistry, but solvents like heptane (B126788) can increase yield (e.g., 80% for butyl acetate). | nih.gov |

Transition Metal-Catalyzed Alkylation and Esterification

Transition metal catalysis provides highly efficient and versatile methods for forming ester linkages, representing a significant advancement over classical approaches. thieme-connect.comacs.org These reactions can proceed through various mechanisms, including direct esterification of carboxylic acids or C-H bond functionalization.

For the synthesis of esters like butyl tridecanoate, transition-metal-catalyzed esterification of tridecanoic acid with butanol is a direct route. Lewis acid catalysts featuring metals like iron, aluminum, and copper have proven effective. rsc.org For example, iron(III) nitrate (B79036) has been successfully used to catalyze the esterification of citronellol (B86348) with acetic acid, achieving high conversion and selectivity. rsc.org The catalytic activity of different metal nitrates was found to correlate with their ability to generate H+ ions, following the trend: Fe(NO₃)₃ > Al(NO₃)₃ > Cu(NO₃)₂. rsc.org Such catalysts are attractive alternatives to enzymatic processes due to faster reaction times and avoidance of complex product neutralization steps. rsc.org Nickel-based catalysts have also been developed for the esterification of carboxylic acids, including through novel electrochemical methods that merge paired electrolysis with nickel catalysis. nih.govacs.org

An alternative, though less direct, pathway is the α-alkylation of a pre-existing ester. mdpi.comresearchgate.net This C-C bond-forming strategy involves reacting an ester enolate or its equivalent with an alkylating agent. Modern methods utilize transition metal catalysts to mediate the reaction between esters and alcohols, following a "hydrogen-borrowing" or "hydrogen auto-transfer" mechanism. researchgate.netmdpi.com For example, cobalt or nickel pincer complexes can catalyze the α-alkylation of unactivated esters with primary alcohols, producing water as the only byproduct. researchgate.net In this context, butyl tridecanoate could potentially be synthesized by reacting butyl acetate with an alcohol derived from dodecane, or by reacting methyl tridecanoate with butanol, although this is a more complex multi-step conceptual pathway compared to direct esterification.

Chemoenzymatic Approaches to Butyl Tridecanoate

Chemoenzymatic synthesis combines the advantages of both chemical catalysis and biocatalysis to construct complex molecules with high efficiency and selectivity. nih.govpku.edu.cn This strategy leverages robust chemical reactions for building carbon backbones and employs highly selective enzymatic transformations for sensitive steps like functional group installation or chiral resolution. mdpi.com

A plausible chemoenzymatic route to butyl tridecanoate could involve two key stages. First, a complex precursor to tridecanoic acid could be assembled using powerful chemical methods, such as transition metal-catalyzed cross-coupling reactions. Subsequently, the final esterification step to attach the butyl group would be performed using a highly selective lipase.

This approach is particularly valuable when high purity is required or when substrates are sensitive to the harsh conditions of traditional chemical esterification. The enzymatic step ensures that the esterification occurs under mild conditions (neutral pH, low temperature), preserving the integrity of the molecule and avoiding side reactions. The convergence of de novo skeleton construction via chemical synthesis and late-stage enzymatic functionalization represents a powerful strategy for accessing complex target molecules. pku.edu.cn This combination of chemical efficiency and biological precision is a hallmark of modern synthetic chemistry.

Chemical Reactivity and Transformation Studies of Butyl Tridecanoate

Hydrolysis Kinetics and Mechanisms of Butyl Tridecanoate (B1259635)

The hydrolysis of butyl tridecanoate, which involves the cleavage of its ester bond to yield butanol and tridecanoic acid, is a fundamental chemical transformation. While specific kinetic data for butyl tridecanoate is not extensively documented in publicly available literature, the mechanisms of ester hydrolysis are well-established and can be applied to this compound. The reaction can proceed under acidic, basic, or neutral conditions, with the rate and mechanism being highly dependent on the pH of the system.

Under basic conditions, the hydrolysis of esters like butyl tridecanoate typically follows a bimolecular acyl-carbon cleavage (BAC2) mechanism. nih.gov This process is effectively irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is generally the rate-determining step. The reaction is typically second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.org The rate of hydrolysis is influenced by steric factors; bulkier groups around the reaction center can hinder the approach of the nucleophile, thereby slowing the reaction. arkat-usa.org

Acid-catalyzed hydrolysis, in contrast, is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

The rate of hydrolysis is also significantly affected by the reaction medium. For instance, the use of non-aqueous solvents can alter the solvation of the reacting species and influence the reaction rate. arkat-usa.org In one study, the hydrolysis of various esters was investigated within a supramolecular nanocapsule, which was found to protect the ester from the hydrolytic environment, thereby slowing down the reaction even at elevated temperatures. nih.gov

Oxidative Stability and Degradation Pathways of Butyl Tridecanoate

The oxidative stability of an ester like butyl tridecanoate is a critical parameter, particularly in applications where it might be exposed to air, heat, or light. The stability is largely dictated by the structure of the fatty acid moiety. Since tridecanoic acid is a saturated fatty acid, butyl tridecanoate is expected to exhibit relatively high oxidative stability compared to esters of unsaturated fatty acids. researchgate.net Oxidation of saturated fatty acid esters typically requires more forcing conditions than their unsaturated counterparts.

Influence of Molecular Structure on Oxidation Susceptibility

The susceptibility of a fatty acid ester to oxidation is primarily dependent on the presence and number of double bonds in the alkyl chain. researchgate.netup.ac.za The methylene (B1212753) groups adjacent to double bonds (allylic positions) are particularly prone to hydrogen abstraction, which is the initiating step of autoxidation. As butyl tridecanoate is derived from a saturated fatty acid, it lacks these susceptible sites, rendering it significantly less prone to oxidation under normal conditions. researchgate.net

However, under harsh conditions such as high temperatures, the presence of metal catalysts, or exposure to high-energy radiation, even saturated esters can undergo oxidation. researchgate.net The presence of impurities or pro-oxidants can also accelerate degradation. whiterose.ac.uk Antioxidants, such as phenolic compounds like butylated hydroxytoluene (BHT) and tert-butylhydroquinone (B1681946) (TBHQ), are often added to oils and fats to quench radical reactions and enhance oxidative stability. kataliz.org.uamdpi.commdpi.com

Analytical Profiling of Oxidation Products

When butyl tridecanoate does undergo oxidation, a complex mixture of degradation products can be formed. The initial products of lipid oxidation are hydroperoxides, which are unstable and can decompose to form a variety of secondary oxidation products. mdpi.com These can include aldehydes, ketones, shorter-chain carboxylic acids, and alcohols. aocs.orgresearchgate.net

The analysis of these oxidation products typically involves a combination of chromatographic and spectroscopic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used to separate the components of the oxidized mixture. aocs.org Mass spectrometry (MS), often coupled with GC (GC-MS), is a powerful tool for identifying the individual oxidation products based on their mass-to-charge ratio and fragmentation patterns. ua.es Nuclear magnetic resonance (NMR) spectroscopy can also provide detailed structural information about the degradation products. researchgate.net

Reduction Reactions and Derivatization Strategies for Butyl Tridecanoate

The ester functional group in butyl tridecanoate can be reduced to either an alcohol or an ether, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester to two primary alcohols: butanol and tridecan-1-ol.

Derivatization of butyl tridecanoate can be achieved through various reactions targeting the ester group or the alkyl chains. For instance, transesterification with a different alcohol can yield a different tridecanoate ester. Amidation can be achieved by reacting the ester with an amine to form the corresponding amide.

In one synthetic application, a molecule containing a butyl tridecanoate moiety underwent reduction of a ketone to a hydroxyl group, demonstrating the compatibility of the ester group with certain reducing conditions. researchgate.net Another study describes the synthesis of ethyl 2-(triphenylphosphoranylidene)tridecanoate, a Wittig reagent, from 1-bromododecane, which highlights a derivatization pathway starting from a precursor to the tridecanoate chain. acs.org

Functionalization and Modification of the Tridecanoate Moiety

The tridecanoate moiety of butyl tridecanoate can be functionalized to create more complex molecules with specific properties. This can involve reactions at the α-carbon to the carbonyl group or modifications along the alkyl chain.

For example, the α-position can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles. This allows for the introduction of new functional groups at the carbon adjacent to the ester carbonyl.

Catalytic Systems and Reaction Engineering for Butyl Tridecanoate Synthesis

Homogeneous Catalysis in Butyl Tridecanoate (B1259635) Production

Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase for esterification. rsc.org For the production of butyl tridecanoate, traditional homogeneous acid catalysts like sulfuric acid, p-toluenesulfonic acid, and other mineral acids are commonly employed. acs.orgatamanchemicals.com These catalysts operate by protonating the carbonyl oxygen of the tridecanoic acid, which enhances its electrophilicity and facilitates nucleophilic attack by butanol. sigmaaldrich.com

The primary advantages of homogeneous catalysts include their high activity under mild reaction conditions, good selectivity, and the relative ease of understanding their reaction kinetics and mechanisms. rsc.orgresearchgate.net Studies on the esterification of various fatty acids with butanol using sulfuric acid have shown that increasing the catalyst concentration and reaction temperature generally increases the reaction rate. acs.orgresearchgate.net For instance, the esterification of stearic acid with 1-butanol (B46404) showed increased kinetics with higher amounts of sulfuric acid. researchgate.net

However, the use of homogeneous catalysts like sulfuric acid presents significant challenges, particularly in industrial-scale production. These include corrosion of equipment, and more importantly, the difficulty in separating the catalyst from the product mixture, which often requires neutralization and washing steps, leading to waste generation. nih.govtandfonline.com

Heterogeneous Catalysis Development

To overcome the drawbacks of homogeneous catalysis, significant research has focused on the development of heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). acs.org The key advantage of heterogeneous systems is the ease of catalyst separation from the reaction products, allowing for catalyst recycling and continuous operation, which aligns with the principles of green chemistry. tandfonline.comwikipedia.org

Solid acid catalysts are the most extensively studied heterogeneous catalysts for esterification. These materials possess acidic sites on their surface that can catalyze the reaction in a manner similar to homogeneous acids. Common examples include ion-exchange resins (e.g., Amberlyst-15), zeolites, sulfated metal oxides (like sulfated zirconia), and heteropolyacids. tandfonline.comacs.orgarkat-usa.org

Ion-Exchange Resins : Resins like Amberlyst-15, which have sulfonic acid groups (-SO3H) grafted onto a polystyrene backbone, are effective for esterifying long-chain fatty acids. arkat-usa.org They have been successfully used for producing biodiesel from feedstocks with high fatty acid content. arkat-usa.org

Sulfated Metal Oxides : Sulfated zirconia (SO₄²⁻/ZrO₂) is a superacid catalyst that has shown high activity in various esterification reactions. bohrium.com Its catalytic performance is influenced by preparation methods, particularly the calcination temperature and time, which affect its crystalline structure and acidity. bohrium.com

Solid Base Catalysts : While less common for the direct esterification of free fatty acids, solid base catalysts like calcium oxide (CaO) are used in transesterification reactions. iyte.edu.tr Sometimes, bifunctional catalysts are prepared, such as sulfonated CaO, which possesses both acidic and basic sites. tci-thaijo.org

The table below compares various solid acid catalysts used in the esterification of fatty acids, which provides a model for their potential application in butyl tridecanoate synthesis.

| Catalyst Type | Example | Typical Conversion/Yield | Key Characteristics |

| Ion-Exchange Resin | Amberlyst-15 | High yields (>90%) for fatty acid esterification. arkat-usa.org | Macro-reticular structure; suitable for moderate temperatures. arkat-usa.org |

| Sulfated Metal Oxide | SO₄²⁻/ZrO₂ | High conversion, but can be prone to deactivation. tandfonline.combohrium.com | Superacidic properties; activity depends on preparation. bohrium.com |

| Acidic Clays | Montmorillonite KSF/0 | >90% conversion of stearic acid with ethanol (B145695) after 3 hours. mdpi.com | Natural, low-cost material with Brønsted acid sites. mdpi.com |

| Supported Heteropolyacid | TPA/SnO₂ | High conversion for palmitic acid esterification. orientjchem.org | Activity depends on the dispersion and loading of the active acid. orientjchem.org |

| This table is generated based on data from esterification of various long-chain fatty acids, serving as a model for butyl tridecanoate synthesis. |

To enhance the efficiency and stability of heterogeneous catalysts, the active catalytic species is often dispersed on a high-surface-area support material. wikipedia.org This approach prevents the agglomeration of active sites and increases their accessibility to reactants. wikipedia.org Common supports include silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and zeolites. rsc.orglidsen.com

The performance of a supported catalyst is critically dependent on its physicochemical properties, which are determined through various characterization techniques: mdpi.comrsc.org

X-ray Diffraction (XRD) : Used to identify the crystalline phases of the catalyst and support, and to estimate the crystallite size. tci-thaijo.orglidsen.com

Fourier-Transform Infrared Spectroscopy (FTIR) : Helps in identifying the functional groups on the catalyst surface, such as the crucial -SO₃H groups in sulfonated catalysts. tci-thaijo.orgrsc.org

Temperature-Programmed Desorption (TPD) : Ammonia TPD (NH₃-TPD) is widely used to quantify the number and strength of acid sites on a catalyst's surface, which is directly related to its catalytic activity. lidsen.commdpi.com

Brunauer-Emmett-Teller (BET) Analysis : This technique measures the specific surface area and pore size distribution of the catalyst, which are important for mass transfer of reactants to the active sites. tci-thaijo.orgrsc.org

Scanning Electron Microscopy (SEM) : Provides information on the morphology and surface topography of the catalyst particles. tci-thaijo.orgrsc.org

The integration of these techniques allows for a rational design of catalysts, correlating their structural properties with their performance in reactions like butyl tridecanoate synthesis. mdpi.com

A major challenge in industrial catalytic processes is the deactivation, or loss of activity, of the catalyst over time. acs.org For solid catalysts used in esterification, common deactivation mechanisms include:

Fouling or Coking : The deposition of carbonaceous materials (coke) or heavy organic residues on the catalyst surface can block active sites and pores. acs.orgwikipedia.org

Sintering : At high temperatures, small catalyst crystallites can agglomerate into larger ones, leading to a reduction in the active surface area. acs.orgresearchgate.net This is a significant issue for supported metal catalysts. acs.org

Leaching : Active species, such as sulfate (B86663) ions from sulfated zirconia or sulfonic acid groups from resins, can be gradually lost from the support into the reaction medium, reducing catalytic activity. tandfonline.comnih.gov

Poisoning : Certain substances in the feedstock, such as nitrogen-containing organic compounds or metal ions, can irreversibly bind to the active sites, rendering them inactive. repec.org

Effective regeneration of the deactivated catalyst is crucial for the economic viability of the process. Regeneration methods depend on the cause of deactivation. For fouling by organic residues, a common method is calcination (heating in air) to burn off the deposits. bohrium.comnih.gov For deactivation by ion-exchange, washing with a concentrated acid solution can restore the active sites. repec.org

Solvent Effects on Butyl Tridecanoate Reactions

The choice of solvent can significantly influence the outcome of an esterification reaction, affecting both the reaction rate and the final equilibrium conversion. nih.govnih.gov In some cases, a solvent-free system is preferred to maximize volumetric productivity and simplify downstream processing. rsc.orgnih.gov In a solvent-free system for long-chain esters like butyl tridecanoate, the viscosity of the medium and the polarity, which is determined by the excess reactant, become important factors. rsc.org

The polarity of the reaction medium plays a critical role in the thermodynamics and kinetics of esterification. nih.govresearchgate.net

Thermodynamic Effects : Esterification is a reversible reaction where water is a product. According to Le Chatelier's principle, removing water from the reaction medium will shift the equilibrium towards the formation of the ester, thereby increasing the final yield. Using a non-polar, hydrophobic solvent (such as hexane (B92381) or heptane) facilitates this process. The water produced has low solubility in non-polar solvents and can be more easily separated, for example, by phase separation or azeotropic distillation. rsc.org Furthermore, a less polar medium decreases the solvation of the polar reactants (tridecanoic acid and butanol), which increases their thermodynamic activity and favors the reaction. rsc.org Conversely, the non-polar ester product is better solvated in a non-polar medium, which can also help drive the equilibrium forward. rsc.org

Kinetic Effects : The effect of solvent polarity on the reaction rate is more complex. While non-polar solvents are thermodynamically favorable, the rate can be influenced by the solvation of the transition state. nih.gov Some studies on enzyme-catalyzed esterification have shown that reaction rates can be higher in more polar solvents. nih.gov However, for acid-catalyzed reactions, the general observation is that hydrophobic media tend to favor esterification. rsc.org The optimal choice often involves a trade-off between thermodynamic advantages and kinetic effects. Predicting the influence of a solvent requires considering its interactions with all reacting species, which can be modeled using thermodynamic approaches like PC-SAFT to calculate activity coefficients. nih.gov

Role of Green Solvents and Solvent-Free Systems

The selection of a reaction medium is a critical factor that influences the environmental, economic, and safety profile of butyl tridecanoate synthesis. Traditional organic solvents are often volatile, toxic, and contribute to significant waste streams, prompting a move towards greener alternatives. skpharmteco.comrsc.orgwhiterose.ac.uk

Green solvents are chosen for their low toxicity, biodegradability, and derivation from renewable resources. skpharmteco.com For esterification reactions like the synthesis of butyl tridecanoate, solvents such as ionic liquids, deep eutectic solvents (DESs), and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) are gaining attention. whiterose.ac.ukmdpi.comnih.govmdpi.com Water is considered an ultimate green solvent due to its availability and non-toxicity, and its use in biphasic systems can facilitate catalyst recycling. rsc.orgmdpi.com Ionic liquids, which are salts that are liquid at low temperatures, are particularly noteworthy for their negligible vapor pressure, non-flammability, and high thermal stability. mdpi.com For instance, 1-butyl-3-methylimidazolium-based ionic liquids have been explored as effective media for transesterification reactions. mdpi.com The use of greener solvents like tert-butanol (B103910) has also been investigated for the lipase-catalyzed synthesis of other long-chain esters, demonstrating the feasibility of these systems. researchgate.netresearchgate.net

The most sustainable approach, however, is the elimination of solvents altogether. rsc.org Solvent-free systems (SFS) offer numerous advantages, including reduced reactor volume, lower processing costs associated with solvent purchase and disposal, and simplified downstream purification. scispace.com These systems are particularly well-suited for enzymatic catalysis, where the reactants (tridecanoic acid and butanol) can form a liquid phase at moderate temperatures, allowing the reaction to proceed efficiently. scispace.comscielo.br Lipase-catalyzed synthesis of various flavor and fatty acid esters in solvent-free media has been successfully demonstrated, achieving high yields and minimizing environmental impact. scispace.commdpi.com In such systems, the high concentration of substrates can lead to faster reaction rates, although challenges like high viscosity and potential enzyme inhibition must be managed. scielo.br

The table below summarizes the characteristics of different solvent systems potentially applicable to butyl tridecanoate synthesis.

| Solvent System | Examples | Advantages | Disadvantages |

| Green Solvents | Ionic Liquids (e.g., [BMIM]PF6), tert-butanol, 2-MeTHF | Low toxicity, high thermal stability, potential for catalyst recycling. whiterose.ac.ukmdpi.com | Higher cost, potential viscosity issues, may require specialized recycling processes. |

| Biphasic Systems | Water-organic | Excellent for catalyst retention and recycling, uses an inexpensive and non-toxic solvent (water). rsc.org | Low solubility of non-polar reactants like tridecanoic acid in the aqueous phase. mdpi.com |

| Solvent-Free Systems | Reactant mixture only | Maximized volumetric productivity, no solvent-related costs or waste, simplified product recovery. scispace.com | High viscosity, potential for substrate or product inhibition of the catalyst. scielo.br |

This table is generated based on principles of green chemistry and findings from analogous ester synthesis reactions.

Process Intensification and Reaction Engineering for Butyl Tridecanoate Production

Reactive Distillation (RD) is a prime example of process intensification, combining the esterification reaction and the distillation-based separation of products in a single unit. epicsysinc.combme.hu In the synthesis of butyl tridecanoate from tridecanoic acid and butanol, the continuous removal of water (a by-product) from the reactive zone shifts the reaction equilibrium towards the product side, enabling higher conversion rates than in conventional batch reactors. bme.hu This technology has been successfully applied to the production of other esters like butyl acetate (B1210297) and ethyl-tert-butyl ether (ETBE), demonstrating its potential for significant reductions in capital and energy costs. epicsysinc.combme.huresearchgate.net

Membrane Reactors (MRs) offer another intensified approach. In this setup, a membrane is integrated with the reactor to selectively remove one of the products, typically water, thus driving the reaction forward. Pervaporation-assisted reactive distillation is a hybrid technique where a pervaporation membrane is used to remove water from the reaction mixture, breaking azeotropes and enhancing conversion. researchgate.net

Microreactors or continuous flow reactors provide exceptionally high surface-area-to-volume ratios, leading to superior heat and mass transfer rates. osf.io This allows for precise control over reaction conditions, improved safety due to small reaction volumes, and rapid screening of catalysts and process parameters. researchgate.net The lipase-catalyzed synthesis of flavor esters has been demonstrated in microreactor systems, showing reduced reaction times and high efficiency. mdpi.comresearchgate.net

The table below compares different intensified reactor technologies for the potential production of butyl tridecanoate.

| Reactor Technology | Principle of Intensification | Key Advantages for Butyl Tridecanoate Synthesis |

| Reactive Distillation (RD) | Integration of reaction and separation. | Overcomes equilibrium limitations by continuously removing water, leading to high conversion; reduces capital and energy costs. epicsysinc.combme.hu |

| Membrane Reactors (MRs) | In-situ product removal via a selective membrane. | High conversion rates, can break azeotropes (in pervaporation mode), and allows for continuous operation. researchgate.net |

| Microreactors | High surface-area-to-volume ratio in continuous flow. | Excellent heat and mass transfer, precise temperature control, enhanced safety, and easy scalability (by numbering-up). researchgate.netosf.io |

| Fluidized Bed Reactors (FBRs) | Solid catalyst (e.g., immobilized enzyme) is fluidized by the reactant stream. | Good mixing and heat transfer, suitable for continuous operation with solid catalysts, demonstrated for enzymatic synthesis of lipids. mdpi.comnih.gov |

This table is generated based on established principles of process intensification and data from similar esterification processes.

The application of these advanced engineering concepts holds the key to developing a commercially viable and sustainable process for butyl tridecanoate production, aligning with the modern demands of the chemical industry for greener and more efficient manufacturing.

Advanced Analytical Methodologies for Butyl Tridecanoate Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for separating the components of a mixture. ul.pt In the context of butyl tridecanoate (B1259635), chromatographic methods are indispensable for isolating the compound from reaction mixtures or natural sources and for assessing its purity. These techniques work by distributing the components to be separated between a stationary phase and a mobile phase that moves through the stationary phase. ul.pt

Chromatographic techniques are broadly categorized into analytical and preparative chromatography. rotachrom.com Analytical methods aim to identify and quantify the components in a sample, typically using small sample sizes. rotachrom.com In contrast, preparative chromatography focuses on isolating and purifying larger quantities of a specific compound. rotachrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography (GC) with the detection and identification power of mass spectrometry (MS). jmchemsci.comwikipedia.org GC is highly effective at separating volatile and semi-volatile compounds, such as esters, with high resolution. jmchemsci.comunime.it The separated compounds then enter the mass spectrometer, which provides detailed structural information, allowing for precise identification. jmchemsci.com

GC-MS is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org In the analysis of esters like butyl tridecanoate, GC-MS can be used to identify the compound in complex mixtures, such as those derived from plant extracts or chemical reactions. jmchemsci.comuobaghdad.edu.iq The process involves injecting the sample into the GC, where it is vaporized and separated in a capillary column. wikipedia.org The separated components then enter the MS detector, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. neu.edu.tr

For instance, in the analysis of organic residues, a method involving in-situ butylation followed by GC-MS analysis has been developed for the quantitative determination of organic acids. nih.gov This highlights the versatility of GC-MS in analyzing related compounds. The high temperatures used in the GC-MS injection port, however, can sometimes lead to thermal degradation of the molecules being analyzed. wikipedia.org

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is another cornerstone of analytical chemistry used to separate, identify, and quantify components in a liquid mixture. openaccessjournals.comwikipedia.org HPLC operates by pumping a solvent mixture (the mobile phase) through a column containing a solid adsorbent material (the stationary phase). wikipedia.org The differential interactions of the sample components with the stationary phase lead to their separation. wikipedia.org

HPLC is highly versatile and can be applied to a wide range of compounds, including those that are not volatile enough for GC analysis. openaccessjournals.com It is recognized for its high resolution, accuracy, and efficiency. openaccessjournals.com In the analysis of esters, HPLC can be used for both purification and quantitative analysis. researchgate.netlmaleidykla.lt The technique can be scaled from analytical to preparative applications to isolate larger quantities of a purified compound. rotachrom.comsielc.com

Different HPLC methods, such as reversed-phase chromatography, can be employed for the separation of esters. sielc.com In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The choice of mobile phase, such as a mixture of acetonitrile (B52724) and water, is crucial for achieving effective separation. lmaleidykla.ltsielc.com The separated components are detected by various means, most commonly by a UV detector. wikipedia.org For enhanced identification, HPLC can be coupled with mass spectrometry (HPLC-MS), providing both retention time data and mass spectral information. nih.gov

Spectroscopic Characterization for Structural Elucidation Beyond Basic Identification

Spectroscopic techniques are vital for determining the detailed molecular structure of compounds like butyl tridecanoate. ictp.it These methods go beyond simple identification to provide in-depth information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools available for organic structure determination. uoanbar.edu.iq It is a non-destructive technique that provides extensive information about a molecule's structure. uoanbar.edu.iq NMR spectroscopy is based on the principle that atomic nuclei with an odd atomic or mass number have a nuclear spin, which creates a magnetic field. uoanbar.edu.iq When placed in an external magnetic field, these nuclei can align with or against the field, and the absorption of radiofrequency radiation causes transitions between these spin states. uoanbar.edu.iq

¹H NMR (Proton NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and how they are connected to neighboring protons. The chemical shift of a proton signal indicates its electronic environment.

¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. While less sensitive than ¹H NMR, it is invaluable for determining the number and types of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary).

For butyl tridecanoate, NMR spectroscopy would confirm the presence and connectivity of the butyl group and the tridecanoate chain. For example, in the ¹³C NMR spectrum of a related compound, n-butyl acetate (B1210297), distinct peaks are observed for the different carbon atoms in the butyl and acetate groups. hmdb.ca Similarly, in the characterization of other complex organic molecules, ¹H and ¹³C NMR are used to identify the various functional groups and their positions within the molecule. ictp.it

Table 1: Representative NMR Data for Ester Compounds

| Nucleus | Compound Fragment | Typical Chemical Shift (ppm) |

| ¹H | Protons on carbon adjacent to ester oxygen (O-CH ₂) | ~ 4.0 - 4.5 |

| ¹H | Protons on carbon alpha to carbonyl (CH ₂-C=O) | ~ 2.0 - 2.5 |

| ¹H | Methyl protons of butyl group (CH ₃) | ~ 0.9 |

| ¹³C | Carbonyl carbon (C =O) | ~ 170 - 180 |

| ¹³C | Carbon adjacent to ester oxygen (O-C H₂) | ~ 60 - 70 |

| ¹³C | Carbon alpha to carbonyl (C H₂-C=O) | ~ 30 - 40 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. neu.edu.tr It provides crucial information about the molecular weight and elemental composition of a compound. neu.edu.tr In MS, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. neu.edu.tr The output is a mass spectrum, which is a plot of ion intensity versus mass-to-charge ratio.

For butyl tridecanoate, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. msu.edu Electron impact ionization, a common ionization method, causes the molecular ion to break apart into smaller, characteristic fragment ions. neu.edu.tr The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group and the ester oxygen. The analysis of these fragment ions helps to confirm the structure of the ester, including the identity of the alkyl and acyl groups. libretexts.org For instance, the fragmentation of long-chain esters often results in a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

Quantitative Analysis and Impurity Profiling

The accurate quantification of butyl tridecanoate and the characterization of its purity are essential for its application in various scientific and industrial fields. Quantitative analysis primarily relies on chromatographic techniques, which are capable of separating the analyte from a complex matrix and providing precise concentration measurements. Impurity profiling, a critical component of quality control, involves the detection, identification, and quantification of any unwanted chemical substances present in the compound. pharmatutor.org

Gas chromatography (GC) is a cornerstone technique for the analysis of fatty acid esters like butyl tridecanoate due to their volatility. When coupled with a Flame Ionization Detector (FID), GC provides robust and sensitive quantification. For enhanced specificity and structural elucidation of impurities, GC combined with Mass Spectrometry (GC-MS) is the method of choice. chrom-china.comresearchgate.net In some applications, butyl tridecanoate itself is used as an internal standard for the GC-FID quantification of other compounds, such as solanesol (B192409) in tobacco leaves, which speaks to its stable and reliable chromatographic behavior. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) serves as a viable alternative, particularly for non-volatile impurities or when derivatization is not desirable. hplc.eu Reversed-phase HPLC using a C18 column is common for separating fatty acid esters. hplc.eutandfonline.com Detection can be achieved using an Ultraviolet (UV) detector if the impurities possess a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. tandfonline.comjst.go.jpgerli.com

Impurity Profiling

Impurities in butyl tridecanoate can originate from the manufacturing process or degradation. biotecnologiebt.it The term "impurity profile" refers to the comprehensive description of identified and unidentified impurities. pharmatutor.org Potential impurities may include:

Starting Materials: Residual tridecanoic acid and n-butanol from the esterification process.

By-products: Compounds formed during synthesis, such as isomers or products of side reactions. If produced via transesterification of a triglyceride source, impurities could include monoglycerides, diglycerides, and glycerol. kataliz.org.ua

Residual Solvents: Organic volatile chemicals used during synthesis and purification. pharmatutor.org

Degradation Products: Compounds formed during storage or handling. google.com

The identification and quantification of these impurities are crucial, as they can impact the compound's physical and chemical properties. Regulatory guidelines often require that impurities present above a certain threshold (e.g., 0.1%) be identified and characterized. pharmatutor.orgchimia.ch

Below are tables summarizing typical methodologies for the analysis of butyl tridecanoate.

Table 1: Gas Chromatography (GC) Methods for Quantitative Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Technique | GC-FID or GC-MS | researchgate.netresearchgate.netnih.gov |

| Column | Nonpolar (e.g., DB-5, HP-5ms) or medium-polar (e.g., DB-624) capillary column | researchgate.netkataliz.org.uabibliotekanauki.pl |

| Carrier Gas | Helium or Nitrogen | bibliotekanauki.plmeatscience.org |

| Injection Mode | Split/Splitless | researchgate.net |

| Temperature Program | Initial temp. 90-150°C, ramped to 290-320°C | chrom-china.comkataliz.org.ua |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | chrom-china.comresearchgate.netresearchgate.net |

| Quantification | Internal or External Standard Method | chrom-china.comresearchgate.net |

Table 2: Potential Impurities in Butyl Tridecanoate

| Impurity Type | Potential Compound | Likely Origin | Reference |

|---|---|---|---|

| Starting Material | Tridecanoic Acid | Incomplete esterification | pharmatutor.org |

| Starting Material | n-Butanol | Incomplete reaction/purification | kataliz.org.ua |

| By-product | Glycerol | Transesterification of triglycerides | kataliz.org.ua |

| By-product | Monoglycerides/Diglycerides | Transesterification of triglycerides | kataliz.org.ua |

| Reagent Carryover | Alkaline or Acid Catalysts | Incomplete neutralization/purification | pharmatutor.org |

Method Validation and Reproducibility in Butyl Tridecanoate Analysis

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. ich.org For the quantitative analysis of butyl tridecanoate and its impurities, method validation ensures the reliability, quality, and consistency of the results. researchgate.net Regulatory bodies like the International Council for Harmonisation (ICH) provide comprehensive guidelines on the parameters that should be evaluated. europa.eueuropa.eu

Key validation parameters include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. apvma.gov.au For chromatographic methods, this is demonstrated by the resolution of the analyte peak from other peaks. apvma.gov.au

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels is typically recommended, and the correlation coefficient (R²) should ideally be greater than 0.99. europa.eunih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results to the true value. It is often assessed by analyzing samples with known concentrations (e.g., spiked matrix) and is reported as percent recovery. europa.eu For the assay of a main component, recovery is often expected to be within 98-102%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment. europa.eu Precision is expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. apvma.gov.au

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. apvma.gov.au For impurities, this is a critical parameter. biotecnologiebt.it

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, mobile phase composition), providing an indication of its reliability during normal usage. bibliotekanauki.pl

Reproducibility refers to the ability of a method to produce consistent results across different laboratories, as in a collaborative study. europa.eu This parameter is crucial for standardizing a method for widespread use.

The following table summarizes the typical validation parameters and acceptance criteria for a chromatographic method for butyl tridecanoate.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Specificity | No interference at the retention time of the analyte. | Peak purity > 99%; Resolution > 1.5 | chimia.chapvma.gov.au |

| Linearity | Correlation between concentration and instrument response. | Correlation coefficient (R²) > 0.99 | europa.eunih.gov |

| Accuracy | Closeness to the true value, expressed as % recovery. | 98.0% - 102.0% for assay; 90.0% - 110.0% for impurities. | biotecnologiebt.iteuropa.eu |

| Precision (RSD) | Agreement among repeated measurements. | Repeatability (RSD) ≤ 2%; Intermediate Precision (RSD) ≤ 3%. | biotecnologiebt.itnih.gov |

| LOD | Lowest detectable concentration. | Signal-to-Noise ratio of 3:1. | apvma.gov.au |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy. | apvma.gov.aunih.gov |

| Robustness | Consistency with small, deliberate method variations. | No significant change in results; system suitability parameters met. | bibliotekanauki.pleuropa.eu |

Theoretical and Computational Chemistry Studies of Butyl Tridecanoate

Molecular Modeling and Simulation of Butyl Tridecanoate (B1259635)

Molecular modeling and simulation techniques are employed to understand the three-dimensional structure, conformational flexibility, and intermolecular interactions of butyl tridecanoate. These studies are crucial for predicting the physical and chemical behavior of the compound in various environments.

Molecular dynamics (MD) simulations can be used to study the behavior of butyl tridecanoate over time, providing insights into its conformational landscape and interactions with other molecules, such as in a solvent or as part of a larger system. For instance, MD simulations have been successfully applied to study proteins in aqueous solutions containing ionic liquids, revealing details about conformational changes and intermolecular interactions. nih.gov While direct simulations of butyl tridecanoate are not extensively reported, the methodologies are well-established for similar long-chain esters and their mixtures. researchgate.net These simulations can predict macroscopic properties like density and viscosity by modeling the collective behavior of molecules. researchgate.net

Computational models can also be developed to predict the behavior of chemical processes involving esters. For example, software like Aspen Plus™ and Matlab™ have been used to create detailed equilibrium models for reactive distillation processes, such as the production of Methyl Tert-butyl Ether (MTBE), which can be used to optimize production without conducting physical experiments. researchgate.net Similar approaches could be applied to model the synthesis or transformations of butyl tridecanoate.

The use of molecular modeling extends to understanding the phase behavior and morphology of materials where esters might be a component, such as in polymer nanocomposites. rsc.org These theoretical and simulation studies link molecular-level characteristics to the macroscopic properties of the material. rsc.org

Table 1: Examples of Molecular Modeling and Simulation Applications

| Application Area | Description | Relevant Compounds/Systems |

| Conformational Analysis | Studying the different spatial arrangements of the molecule and their relative energies. | Long-chain esters, Butyl tridecanoate |

| Intermolecular Interactions | Investigating the forces between butyl tridecanoate molecules or with other substances. | Ester-alcohol mixtures, Butyl tridecanoate in solvents |

| Process Simulation | Modeling chemical reactions and separation processes to optimize conditions. | MTBE production, Extractive distillation of ethanol (B145695) |

| Material Science | Predicting the morphology and properties of composite materials. | Polymer nanocomposites |

This table is generated based on methodologies applied to similar chemical systems and is illustrative of potential studies for butyl tridecanoate.

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the reactivity of molecules by calculating various electronic properties.

DFT calculations can determine the distribution of electron density in a molecule, which is fundamental to understanding its chemical behavior. For esters, DFT studies can identify which atomic sites are most susceptible to nucleophilic or electrophilic attack. aphrc.org Advanced reactivity descriptors derived from DFT, such as Fukui functions, local softness, and local philicity, provide a more detailed picture of local reactivity and site selectivity than older methods like frontier orbital theory. aphrc.org

For example, in a study of another ester, glutaconaldehyde (B1235477) benzoyl ester, DFT calculations were used to confirm its most stable configuration and to identify atomic sites likely to participate in chemical reactions. aphrc.org Similarly, for fatty acid esters, DFT has been used to compute the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). preprints.org The energy gap between HOMO and LUMO is an important indicator of a molecule's stability and reactivity; a smaller gap suggests lower stability and higher reactivity. preprints.org

DFT calculations are also instrumental in elucidating reaction mechanisms. For instance, the mechanism of carboxylation of arylboronate esters catalyzed by copper(I) complexes has been studied using DFT, affirming the proposed reaction steps and identifying the rate-determining step. acs.orgresearchgate.net This type of analysis involves calculating the energies of reactants, intermediates, transition states, and products.

Table 2: Key Reactivity Descriptors from DFT Calculations

| Descriptor | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a smaller gap often indicates higher reactivity. preprints.org |

| Fukui Functions | Indicate the change in electron density at a specific point when the total number of electrons changes; used to predict sites for electrophilic, nucleophilic, and radical attack. aphrc.orgwu.ac.th |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bohrium.comnih.gov |

| Dual Descriptor | Provides a clear distinction between sites susceptible to nucleophilic and electrophilic attacks. frontiersin.org |

This table summarizes common DFT-derived descriptors used to predict chemical reactivity.

Quantum Chemical Investigations of Butyl Tridecanoate Electronic Structure and Interactions

Quantum chemical methods, including DFT and ab initio calculations, provide a detailed understanding of the electronic structure of butyl tridecanoate. This includes the distribution of electrons, the nature of chemical bonds, and how the molecule interacts with electromagnetic fields or other molecules.

Investigations into the electronic structure of similar esters have been performed using DFT at various levels of theory, such as B3LYP with a 6-31G* basis set. preprints.org These studies calculate properties like net atomic charges, molecular moments, and molecular electrostatic potential. preprints.org For instance, it has been shown that the oxygen atoms of the ester functional group typically exhibit a negative atomic charge, making them more susceptible to proton attraction and thus more reactive. preprints.org

The electronic properties of molecules can be influenced by external factors like an electric field. Studies on synthetic esters have shown that an applied electric field can alter molecular bond lengths and significantly decrease the ionization potential, which can explain discharge phenomena in ester-based insulating oils. researchgate.net

Furthermore, quantum chemical calculations can elucidate non-covalent interactions, which are crucial for understanding the structure and stability of molecular assemblies. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to identify and characterize these weak interactions. mdpi.com

Table 3: Electronic Properties Investigated by Quantum Chemistry

| Property | Description and Significance |

| Atomic Charges | Distribution of electron charge among the atoms in the molecule, indicating polar regions and potential sites for interaction. wu.ac.th |

| Dipole Moment | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. bohrium.com |

| Polarizability | The ability of the electron cloud to be distorted by an external electric field, affecting how the molecule interacts with light and other molecules. bohrium.com |

| HOMO/LUMO Orbitals | The frontier molecular orbitals that play a key role in chemical reactions and electronic transitions. preprints.org |

| Excited States | The electronic states of the molecule at higher energies than the ground state, which are important for understanding photochemical reactions and spectroscopy. nih.gov |

This table outlines key electronic properties of molecules that can be determined through quantum chemical calculations.

Prediction of Reaction Pathways and Transition States for Butyl Tridecanoate Synthesis and Transformations

Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions, including the synthesis and transformation of butyl tridecanoate. By calculating the potential energy surface of a reaction, chemists can identify the structures of transition states and the energy barriers associated with them.

The synthesis of butyl tridecanoate is typically achieved through Fischer esterification, where tridecanoic acid reacts with butanol in the presence of an acid catalyst. chemguide.co.uk The mechanism of this reaction is well-understood to involve a series of steps: protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.commasterorganicchemistry.com Each of these steps proceeds through a specific transition state, the energy of which determines the reaction rate. Quantum chemical calculations can model this entire pathway, providing detailed geometries and energies for all intermediates and transition states. mdpi.com

DFT calculations are particularly useful for exploring reaction mechanisms. For example, DFT has been used to study the carboxylation of arylboronate esters, identifying the insertion of CO2 into a Cu-Ar bond as the rate-determining step. researchgate.net Such studies can predict how substituents on the reactants affect the activation barriers, thereby influencing the reaction's feasibility. acs.orgresearchgate.net

Beyond traditional synthesis, computational methods can predict the outcomes of various chemical transformations. For instance, the hydrolysis of esters, which is the reverse of esterification, can be modeled under both acidic and basic (saponification) conditions. libretexts.org Computational tools, sometimes combined with machine learning, are increasingly used to predict reaction outcomes, yields, and even to propose novel synthetic routes. rsc.orgnd.edunih.gov These methods can screen large numbers of potential reactions, saving significant time and resources in experimental work. nih.govthieme.com

Table 4: Key Aspects of Reaction Pathway Prediction

| Concept | Description | Relevance to Butyl Tridecanoate |

| Potential Energy Surface | A mathematical surface that describes the energy of a molecule or system of molecules as a function of their geometry. | Maps the energy changes during the synthesis or hydrolysis of butyl tridecanoate. |

| Transition State | The highest energy point along the reaction coordinate between reactants and products. | The structure and energy of the transition state for the nucleophilic attack of butanol on protonated tridecanoic acid determines the rate of esterification. |

| Activation Energy (Barrier) | The minimum energy required to initiate a chemical reaction; the energy difference between reactants and the transition state. | A lower activation energy, potentially achieved through catalysis, leads to a faster reaction rate for butyl tridecanoate synthesis. |

| Reaction Intermediates | A short-lived, high-energy molecule in a reaction pathway. | The tetrahedral intermediate formed during Fischer esterification is a key species in the synthesis of butyl tridecanoate. masterorganicchemistry.com |

| Rate-Determining Step | The slowest step in a chemical reaction, which governs the overall reaction rate. | Identifying this step is crucial for optimizing the synthesis of butyl tridecanoate. |

This table describes fundamental concepts in the computational prediction of chemical reaction pathways.

Applications of Butyl Tridecanoate in Chemical Processes and Materials Science

Role of Butyl Tridecanoate (B1259635) in Biodiesel Research and Development

Fatty acid butyl esters (FABEs) are gaining attention as a promising alternative to the more common fatty acid methyl esters (FAMEs) in biodiesel. Butanol, the alcohol used to produce FABEs, can be derived from renewable biomass sources, enhancing the sustainability profile of the resulting biodiesel. FABEs, including butyl tridecanoate, are noted for their favorable fuel properties.

The production of butyl tridecanoate for biodiesel is integrated into sustainable processes that often utilize waste or non-food feedstocks. The synthesis primarily involves the transesterification of triglycerides or the esterification of free fatty acids (FFAs) with butanol. nih.govresearchgate.netfao.org Due to the higher cost and lower reactivity of butanol compared to methanol (B129727), research is focused on optimizing production methods to improve economic viability. researchgate.net

Sustainable production routes emphasize the use of heterogeneous catalysts, which can be recovered and reused, minimizing waste. mdpi.com Additionally, enzymatic catalysis using lipases presents a greener alternative to chemical catalysts, operating under milder conditions and reducing energy consumption. nih.gov The integration of butanol produced from fermentation of lignocellulosic biomass further strengthens the sustainability of the entire biofuel life cycle. iea-amf.org

The synthesis of fuel-grade butyl esters, including butyl tridecanoate, is a focal point of process optimization research. Key parameters influencing the yield and purity of the final product include the molar ratio of alcohol to oil, catalyst type and concentration, reaction temperature, and reaction time. nih.govresearchgate.net

For acid-catalyzed transesterification of oils with high free fatty acid content, butanol has been shown to produce higher yields compared to methanol and ethanol (B145695). researchgate.netfao.org Optimal conditions for butanol-based biodiesel production can vary depending on the feedstock and catalyst. For instance, one study on acid-catalyzed transesterification found that a 6% vol. of sulfuric acid with a 150% excess of butanol resulted in a 95.4% yield in 5 hours. researchgate.net In another instance involving a heterogeneous acid catalyst for the transesterification of waste cooking oil, a 95.6% biodiesel yield was achieved with a 10:1 molar ratio of n-butanol to oil at 110°C for 2 hours. researchgate.net

Enzymatic processes also require careful optimization. The use of co-solvents like tert-butanol (B103910) can mitigate the negative effects of excess alcohol on the enzyme, improving conversion rates. nih.gov The choice of butanol isomers (n-butanol, isobutanol, etc.) also impacts the final properties of the biodiesel. iea-amf.org

Table 1: Comparison of Alcohols Used in Transesterification for Biodiesel Production

| Alcohol | Common Feedstock | Typical Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Methanol | Vegetable oils, animal fats | NaOH, KOH | Low cost, high reactivity | Toxicity, lower energy content of biodiesel |

| Ethanol | Corn, sugarcane | NaOH, KOH | Renewable, less toxic than methanol | Can form emulsions, lower reactivity than methanol |

| Butanol | Biomass, fossil fuels | Acid catalysts, lipases | Higher energy content, better cold flow properties of biodiesel | Higher cost, lower reactivity |

Butyl Tridecanoate in Polymer Chemistry and Advanced Materials

While less common than shorter-chain esters like butyl acrylate, long-chain fatty acid esters such as butyl tridecanoate can be utilized in polymer science, primarily as additives or modifiers rather than primary monomers.